molecular formula C23H23ClN2O3S2 B297250 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B297250
M. Wt: 475 g/mol
InChI Key: DRUJDUZKEZTFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide is not fully understood. However, it has been proposed that this compound binds to a specific site on a protein, which leads to a conformational change in the protein. This conformational change can affect the function of the protein and lead to downstream effects in various biological processes.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of a specific enzyme involved in the biosynthesis of a neurotransmitter called dopamine. This inhibition can lead to changes in dopamine levels in the brain, which can affect various physiological processes such as mood, motivation, and reward.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide in lab experiments is its specificity for a particular protein. This makes it a useful tool to investigate the function of this protein in various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide. One area of research is to investigate its potential as a therapeutic agent for various diseases. For example, it has been proposed as a potential treatment for Parkinson's disease due to its ability to inhibit dopamine biosynthesis. Another area of research is to investigate its potential as a chemical tool to study other protein-protein interactions. Finally, further studies are needed to investigate its potential toxicity and side effects in various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has been synthesized and studied for its potential applications in scientific research. Its specificity for a particular protein makes it a useful tool to investigate the function of this protein in various biological processes. Further studies are needed to investigate its potential as a therapeutic agent for various diseases and its potential toxicity and side effects in various biological systems.

Synthesis Methods

The synthesis of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide involves a multi-step reaction sequence. The starting material for this synthesis is 2-chlorobenzylamine, which is reacted with 4-methylbenzenesulfonyl chloride to give the intermediate product. This intermediate is then reacted with 3-(methylthio)aniline and acetic anhydride to give the final product. The yield of this synthesis method is around 40-50%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide has been studied for its potential applications in scientific research. One of the main areas of research is its use as a chemical tool to study protein-protein interactions. This compound has been found to bind to a specific protein, which makes it a useful tool to investigate the function of this protein in various biological processes.

Properties

Molecular Formula

C23H23ClN2O3S2

Molecular Weight

475 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S2/c1-17-10-12-21(13-11-17)31(28,29)26(15-18-6-3-4-9-22(18)24)16-23(27)25-19-7-5-8-20(14-19)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

DRUJDUZKEZTFPO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NC3=CC(=CC=C3)SC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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